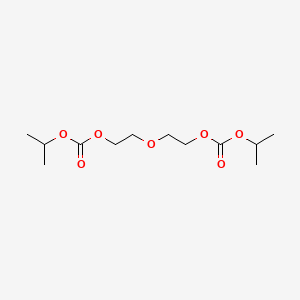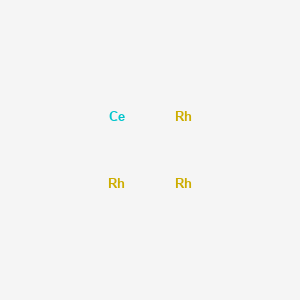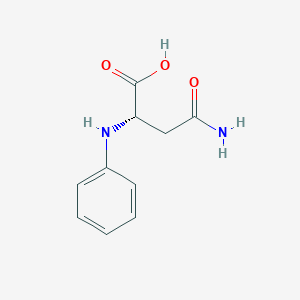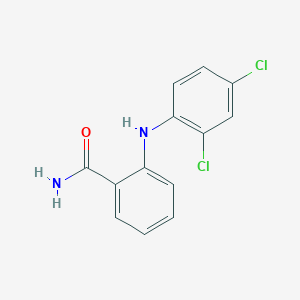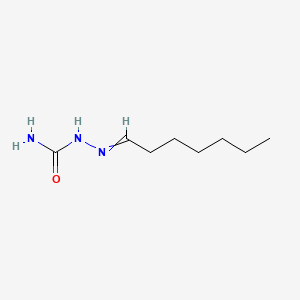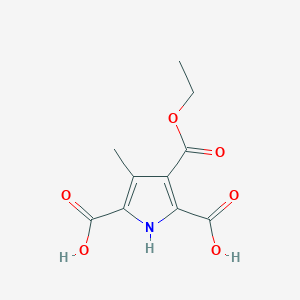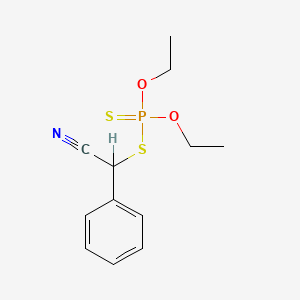![molecular formula C10H12 B14723896 Bicyclo[3.3.2]deca-2,6,9-triene CAS No. 6572-76-5](/img/structure/B14723896.png)
Bicyclo[3.3.2]deca-2,6,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[332]deca-2,6,9-triene is a bridged bicyclic compound characterized by its unique structure, which includes two fused rings and three double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[33One common method is the ring-expansion reaction starting from bicyclo[2.2.2]octene . This process involves specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.3.2]deca-2,6,9-triene are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.2]deca-2,6,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Applications De Recherche Scientifique
Bicyclo[3.3.2]deca-2,6,9-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives may be explored for potential biological activities, including as enzyme inhibitors or receptor ligands.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It may be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Bicyclo[3.3.2]deca-2,6,9-triene exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with one fewer carbon atom in the bridge.
Bicyclo[4.2.2]decane: This compound has a different arrangement of carbon atoms in the bridge, leading to distinct chemical properties.
Uniqueness
Bicyclo[3.3.2]deca-2,6,9-triene is unique due to its specific arrangement of double bonds and the resulting electronic and steric effects. These properties make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
6572-76-5 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
bicyclo[3.3.2]deca-2,6,9-triene |
InChI |
InChI=1S/C10H12/c1-3-9-5-2-6-10(4-1)8-7-9/h1-3,6-10H,4-5H2 |
Clé InChI |
XLMVYHGCDFNOKC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2CC=CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


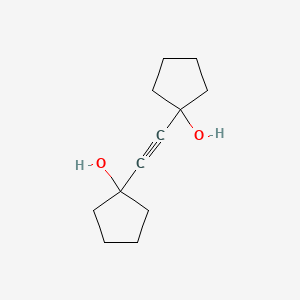
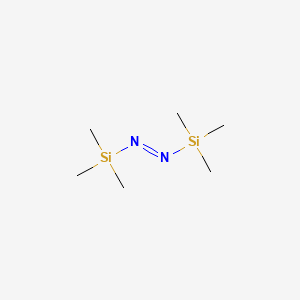
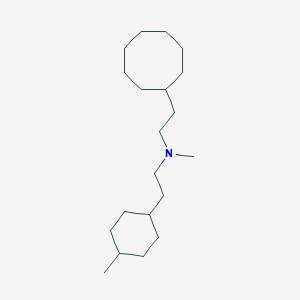

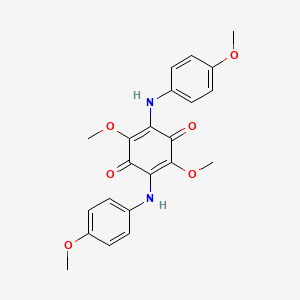
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
